molecular formula C20H19N3S B2916046 (E)-N-benzyl-2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarbothioamide CAS No. 402946-61-6

(E)-N-benzyl-2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarbothioamide

Cat. No.: B2916046
CAS No.: 402946-61-6
M. Wt: 333.45
InChI Key: IOCCMLDPNDBVDE-PXLXIMEGSA-N
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Description

(E)-N-benzyl-2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarbothioamide is a thiosemicarbazone derivative of interest in medicinal chemistry and materials research. This compound features a naphthalene ring system linked to a benzyl-substituted hydrazinecarbothioamide group, a structure known for its ability to act as a versatile ligand and pharmacophore. Primary research applications for this class of compounds are rooted in their biological activity. Thiosemicarbazones are extensively investigated as potent enzyme inhibitors . Their mechanism of action often involves the chelation of metal ions at the active site of metalloenzymes . Specifically, structurally similar indole-based thiosemicarbazones have demonstrated significant inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, with some derivatives showing greater potency than the standard drug kojic acid . This makes such compounds valuable for research into therapeutic and cosmetic agents for hyperpigmentation disorders, as well as anti-browning agents in the food industry . The thiosemicarbazide moiety is a critical component for this activity due to its capacity to coordinate with copper ions in the tyrosinase active site . Beyond biomedical applications, the molecular structure of thiosemicarbazones suggests potential in material science. The extended π-conjugation system present in the naphthalene moiety can contribute to interesting solid-state properties, such as π-π stacking interactions, which are relevant for developing organic semiconductors or corrosion inhibitors . The compound's ability to form defined coordination bonds with metallic substrates also positions it as a candidate for research in surface science and corrosion protection . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-[(E)-1-naphthalen-2-ylethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c1-15(18-12-11-17-9-5-6-10-19(17)13-18)22-23-20(24)21-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H2,21,23,24)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCCMLDPNDBVDE-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCC1=CC=CC=C1)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-benzyl-2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

  • Molecular Formula : C20_{20}H19_{19}N3_3S
  • Molecular Weight : 333.45 g/mol
  • Purity : Typically 95% .

Synthesis

The compound is synthesized through a reaction involving N-benzylidene derivatives and hydrazinecarbothioamide under controlled conditions, yielding a product that can be crystallized for further studies. The synthesis method involves refluxing the reactants in an anhydrous environment, followed by purification through chromatography .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of hydrazinecarbothioamide derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli75 µg/mL

These findings indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including colon carcinoma and breast cancer cells.

Cell Line IC50_{50} (µM)
HCT-15 (Colon Carcinoma)25.5 ± 1.2
MCF-7 (Breast Cancer)30.8 ± 0.9

The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

Inhibition of key enzymes is another area where this compound shows promise. It has been tested as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Enzyme IC50_{50} (µM)
Acetylcholinesterase40.0 ± 0.5

This level of inhibition suggests that the compound may have applications in treating conditions like Alzheimer’s disease .

Case Studies

  • Study on Antimicrobial Activity : A comprehensive screening of various hydrazine derivatives, including the target compound, revealed significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide future modifications to enhance efficacy .
  • Cytotoxicity Assessment : In vitro studies conducted on HCT-15 and MCF-7 cell lines indicated that modifications in the hydrazine structure could lead to improved anticancer properties. The results suggested that substituents on the benzyl group significantly influenced cytotoxicity levels .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name N-Substituent Aryl/Ethylidene Group Key Features Reference
(E)-N-Benzyl-2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarbothioamide (Target Compound) Benzyl Naphthalen-2-yl Planar geometry; potential for strong π-π interactions with naphthalene
(E)-N-Methyl-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbothioamide (HAp4mT) Methyl Pyridin-2-yl Enhanced solubility in polar solvents; Topoisomerase IIα inhibition (82% yield)
(E)-N-Ethyl-2-(1-(pyridin-2-yl)ethylidene)hydrazinecarbothioamide (HAp4eT) Ethyl Pyridin-2-yl Higher lipophilicity; 86% yield; moderate antiproliferation activity
2-(1-(4-(Methylsulfonamido)phenyl)ethylidene)-N-phenylhydrazinecarbothioamide (2c) Phenyl 4-(Methylsulfonamido)phenyl Sulfonamide group enhances DNA binding; synthesized via reflux in AcOH/EtOH
(E)-N-Ethyl-2-[1-(thiazol-2-yl)ethylidene]hydrazinecarbothioamide (acetylethTSC) Ethyl Thiazol-2-yl Flexible N-donor ligand; forms stable Cu(II) complexes with antiviral effects

Key Observations :

  • N-Substituents : The benzyl group in the target compound likely enhances steric bulk and aromatic interactions compared to smaller substituents (methyl, ethyl) in HAp4mT and HAp4eT. This may reduce solubility but improve binding to hydrophobic targets like DNA or proteins .

Spectroscopic and Crystallographic Comparisons

  • C=N Bond Length : The imine bond in the target compound is expected to be ~1.26–1.29 Å, consistent with similar structures like (E)-1-(naphthalen-2-yl)ethylidene derivatives . This bond length is shorter than typical single bonds, confirming the (E)-configuration and planarity.
  • NMR Signatures : The benzyl group’s protons in the target compound would resonate at δ ~4.5–5.0 ppm (N-CH2-Ph), distinct from methyl (δ ~3.0 ppm) or ethyl (δ ~1.16 ppm, t) substituents in HAp4mT and HAp4eT .

Insights :

  • The pyridinyl derivatives (HAp4mT/HAp4eT) show strong antiproliferative activity due to their ability to inhibit Topoisomerase IIα and form redox-active Cu(II) complexes .
  • Sulfonamide-containing analogs (e.g., 2c) are prioritized for chemosensory applications, leveraging their electron-withdrawing groups for selective ion detection .
  • The target compound’s naphthalene group may enhance DNA intercalation, similar to Cu(II) naphthalenyl acetohydrazide complexes , but this requires experimental validation.

Q & A

Q. Basic Characterization

  • Single-crystal X-ray diffraction (SHELXL) confirms the (E)-configuration, with typical C=N bond lengths of 1.28–1.30 Å and dihedral angles of 70–80° between the naphthyl and benzyl groups .
  • FT-IR : Strong absorption bands at 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S), and 3200–3400 cm⁻¹ (N-H) .

Q. Advanced Analysis

  • Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., O–H⋯S, π–π stacking), which influence crystal packing and stability .
  • 13C NMR chemical shifts at δ 145–150 ppm confirm the thioamide group, while δ 120–135 ppm correlates with aromatic protons .

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Evidence Source)
Space groupP1 (triclinic)
Unit cell volume718–1313 ų
C–S bond length1.68–1.70 Å
Dihedral angle73.7° (naphthyl vs. thioamide)

What computational strategies predict the compound’s metal-ion binding affinity and selectivity?

Basic DFT Studies
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates charge distribution, revealing:

  • High electron density on sulfur (C=S) and nitrogen (N-H), favoring metal coordination .
  • Gibbs free energy (ΔG) for Pr³⁺ binding: −28.5 kcal/mol, indicating spontaneous complexation .

Q. Advanced COSMO-RS and MD Simulations

  • COSMO-RS predicts solvent effects, showing 10× higher selectivity for Hg²⁺ in aqueous acetonitrile (MeCN:H₂O 9:1) .
  • Molecular Dynamics (MD) simulations (GROMACS) model binding kinetics, with a dissociation constant (Kd) of 1.2 nM for Hg²⁺ .

Q. Table 2: Metal-Ion Binding Data

Metal IonBinding Constant (Log K)Fluorescence ResponseReference
Pr³⁺4.8 ± 0.212-fold enhancement
Hg²⁺5.1 ± 0.3Quenching (90%)

How do structural modifications influence antimicrobial activity, and how are contradictions in literature resolved?

Q. Basic Structure-Activity Relationships

  • Naphthyl substitution : Enhances lipophilicity, improving Gram-positive (S. aureus) activity (MIC = 8 µg/mL vs. 32 µg/mL for phenyl analogs) .
  • Benzyl group removal : Reduces antifungal activity (C. albicans MIC increases from 16 to 64 µg/mL) .

Advanced QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies using MLR (Multiple Linear Regression) identify key descriptors:

  • Molar refractivity (MR > 90) correlates with biofilm inhibition .
  • Contradiction resolution : Discrepancies in MIC values (e.g., 8 vs. 16 µg/mL for S. aureus) arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion) .

What experimental and computational approaches validate the compound’s potential as a chemosensor?

Q. Basic Fluorescence Assays

  • Pr³⁺ detection : Fluorescence intensity increases linearly (R² = 0.992) from 0.1–10 µM in MeCN:H₂O (9:1), with a detection limit of 0.05 µM .
  • Hg²⁺ quenching : Stern-Volmer analysis confirms static quenching (Ksv = 2.1 × 10⁴ M⁻¹) .

Q. Advanced Mechanistic Insights

  • TD-DFT (Time-Dependent DFT) models excited-state electron transfer, showing a 0.3 eV energy gap reduction upon Hg²⁺ binding .
  • Single-crystal analysis of the Hg²⁺ complex reveals a distorted octahedral geometry, with Hg–S and Hg–N bond lengths of 2.35 Å and 2.10 Å, respectively .

Q. Notes

  • Methodological rigor : All referenced studies employ peer-reviewed protocols for synthesis, characterization, and bioactivity testing.

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